

Application Notes and Protocols: Sterically Hindered Amines in CO₂ Capture and Gas Sweetening

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Compound of Interest		
Compound Name:	tert-Amyl-tert-octylamine	
Cat. No.:	B129799	Get Quote

Disclaimer: No specific data was found in the reviewed literature for the application of "tert-Amyl-tert-octylamine" in CO₂ capture or gas sweetening processes. The following application notes and protocols are based on studies of other well-documented sterically hindered amines, such as 2-amino-2-methyl-1-propanol (AMP), 2-amino-2-ethyl-1,3-propanediol (AEPD), and 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD). These compounds share structural characteristics with tert-Amyl-tert-octylamine and provide insight into the expected behavior of this class of amines.

Introduction to Sterically Hindered Amines for CO₂ Capture

Sterically hindered amines are a class of amines that have bulky alkyl groups attached to the carbon atom adjacent to the amino group or to the nitrogen atom itself. This structural feature plays a crucial role in their reaction with carbon dioxide (CO₂). Unlike primary and secondary amines that readily form stable carbamates, the bulky nature of sterically hindered amines leads to the formation of less stable carbamates. This instability facilitates the hydrolysis of the carbamate to form bicarbonate, resulting in a higher CO₂ loading capacity (approaching a 1:1 stoichiometry of CO₂ to amine) and a lower energy requirement for regeneration of the amine solvent.[1] These properties make sterically hindered amines promising candidates for post-combustion CO₂ capture and gas sweetening applications.



Application in Gas Sweetening

In gas sweetening processes, the objective is to remove acidic gases like hydrogen sulfide (H₂S) and CO₂ from natural gas streams. Sterically hindered amines can be particularly advantageous when selective removal of H₂S over CO₂ is desired. The slower reaction kinetics of sterically hindered amines with CO₂ compared to their reaction with H₂S allows for preferential absorption of H₂S.[2] This selectivity is beneficial as it reduces the amount of coabsorbed CO₂, leading to lower regeneration energy costs and smaller equipment sizes.[3][4] The general process involves contacting the sour gas with a lean amine solution in an absorber, followed by regeneration of the rich amine in a stripper to release the absorbed acid gases.[4]

Quantitative Data for Representative Sterically Hindered Amines

The following tables summarize key performance data for common sterically hindered amines from various studies. These values can be used for comparative analysis and as a baseline for evaluating new amine solvents.

Table 1: CO₂ Absorption Capacity of Selected Sterically Hindered Amines

Amine	Concentrati on (wt%)	Temperatur e (°C)	CO ₂ Partial Pressure (kPa)	CO ₂ Loading (mol CO ₂ /mol amine)	Reference
AMP	30	40	12	~0.8 - 0.9	[5]
AEPD	30	40	Not Specified	> MEA	[6]
AHPD	30	40	Not Specified	> MEA	[6]
AMP	Not Specified	25	101.3	~1.0	[5]

Table 2: CO₂ Absorption Kinetics of Selected Sterically Hindered Amines



Amine	Concentration (M)	Temperature (K)	Second-Order Rate Constant (k ₂) (m³/kmol·s)	Reference
AHPD	0.179–1.789	303	532.7	[7]
AHPD	0.179–1.789	313	1096	[7]
AHPD	0.179–1.789	323	2380	[7]
AHPD in blend with N-HEPZ	1	298	12971 (for the blend)	[8]

Experimental Protocols

Protocol 1: Determination of CO₂ Absorption Capacity

This protocol describes the determination of the equilibrium CO₂ loading in an amine solution using a gas absorption apparatus.

Materials:

- Sterically hindered amine solution of known concentration
- Pure CO2 gas
- Nitrogen (N2) gas
- Gas washing bottles or a stirred-cell reactor
- Mass flow controllers
- Gas chromatograph (GC) or infrared (IR) CO₂ analyzer
- Thermostatic bath

Procedure:

• Prepare a known volume and concentration of the sterically hindered amine solution.



- Set up the absorption apparatus, which typically consists of a gas inlet, a reaction vessel (gas washing bottle or stirred-cell reactor) containing the amine solution, and a gas outlet connected to a CO₂ analyzer.
- Immerse the reaction vessel in a thermostatic bath to maintain a constant temperature (e.g., 40°C).
- Purge the system with N2 to remove any residual air.
- Introduce a gas stream with a known CO₂ concentration (e.g., 15% CO₂ in N₂) at a constant flow rate through the amine solution.
- Continuously monitor the CO₂ concentration in the outlet gas stream using a GC or IR analyzer.
- Continue the gas flow until the CO₂ concentration in the outlet gas is equal to the inlet concentration, indicating that the amine solution is saturated with CO₂.
- The total amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.
- The CO₂ loading is then determined by dividing the moles of CO₂ absorbed by the moles of amine in the solution.

Protocol 2: Determination of CO₂ Desorption Performance

This protocol outlines the procedure for evaluating the regeneration of a CO₂-loaded amine solution.

Materials:

- CO₂-loaded amine solution from Protocol 1
- Three-necked flask
- Heating mantle or oil bath



- Condenser
- Cold trap
- Gas flow meter

Procedure:

- Transfer a known volume of the CO2-loaded amine solution into a three-necked flask.
- Set up the desorption apparatus with the flask placed in a heating mantle or oil bath, a condenser connected to one neck, a gas inlet for a stripping gas (e.g., N₂) in another, and a gas outlet connected to a flow meter and CO₂ analyzer.
- Heat the solution to the desired regeneration temperature (e.g., 90-120°C).
- Optionally, bubble an inert gas like N₂ through the solution to aid in stripping the CO₂.
- Monitor the amount of CO2 released from the solution over time.
- The desorption is considered complete when no more CO₂ is evolved.
- The amount of CO₂ desorbed is quantified, and the cyclic capacity is calculated as the difference between the initial and final CO₂ loading.

Protocol 3: Determination of CO₂ Loading by Titration

This protocol provides a method for determining the CO₂ content in an amine solution through titration.[1][5][9]

Materials:

- CO₂-loaded amine sample
- Standardized hydrochloric acid (HCl) solution (e.g., 1 M)
- Barium chloride (BaCl2) solution
- Sodium hydroxide (NaOH) solution



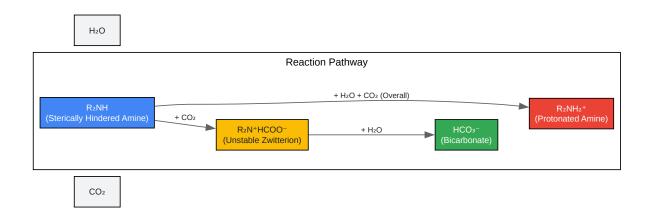
- Methyl orange or a suitable indicator
- Burette, pipettes, and flasks

Procedure:

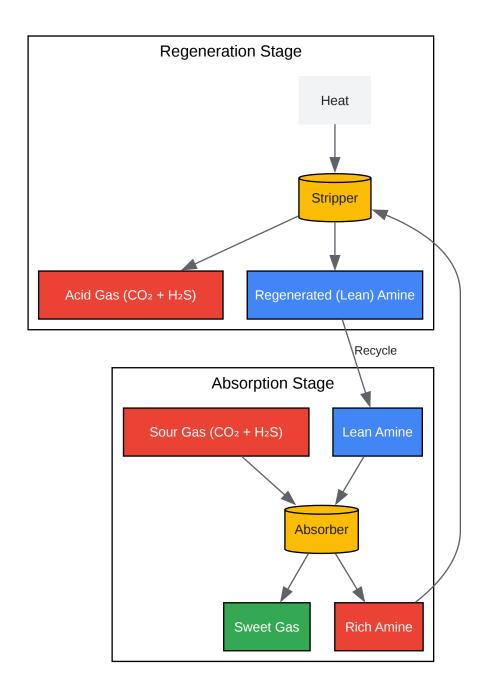
- Pipette a known volume of the CO₂-loaded amine solution into a flask.
- Add an excess of BaCl₂ solution to precipitate the dissolved carbonate and bicarbonate as barium carbonate (BaCO₃).
- Titrate the unreacted amine with the standardized HCl solution using a suitable indicator to determine the free amine concentration.
- In a separate sample of the CO₂-loaded amine, add a known excess of standardized NaOH solution.
- Add BaCl₂ solution to precipitate all the carbonate.
- Titrate the excess NaOH with standardized HCl to determine the amount of NaOH that reacted with the acidic species (protonated amine and bicarbonate).
- The total CO₂ loading can be calculated from the results of these two titrations. A simpler method involves adding excess BaCl₂ and NaOH, filtering the BaCO₃ precipitate, dissolving it in a known excess of HCl, and then back-titrating the excess HCl with NaOH.[10]

Visualizations









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